Octadecanoic 1-14C acid
Description
Structural Characterization of Octadecanoic 1-14C Acid
Molecular Formula and Isotopic Labeling Configuration
Position-Specific Carbon-14 Incorporation in the Carboxyl Group
The molecular structure of this compound features a precisely positioned Carbon-14 isotope at the carboxyl carbon, designated as position 1 in the fatty acid numbering system. The IUPAC nomenclature identifies this compound as (1¹⁴C)octadecanoic acid, with the canonical SMILES representation as CCCCCCCCCCCCCCCCCC(=O)O and the isomeric SMILES notation as CCCCCCCCCCCCCCCCC14CO. The molecular formula remains C₁₈H₃₆O₂, identical to native stearic acid, with a molecular weight of 286.50 grams per mole. The InChI notation specifically accounts for the isotopic substitution: InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i18+2, where the "/i18+2" designation indicates the Carbon-14 isotope at position 18 of the carbon chain.
The Carbon-14 isotope incorporated at the carboxyl position possesses distinct nuclear properties that differentiate it from the stable Carbon-12 isotope. Carbon-14 contains 6 protons and 8 neutrons in its atomic nucleus, compared to Carbon-12 which contains 6 protons and 6 neutrons. The radioactive isotope exhibits a half-life of 5700±30 years and undergoes beta decay to produce nitrogen-14. This isotopic configuration provides a specific activity of 62.4 millicuries per millimole (2.31 gigabecquerels per millimole) for Carbon-14 compounds. Commercial preparations of this compound typically exhibit specific activities ranging from 50 to 60 millicuries per millimole, with concentrations of 0.5 millicuries per milliliter when dissolved in ethanol.
The position-specific labeling at the carboxyl carbon proves particularly valuable for metabolic studies, as this location represents the reactive site for esterification reactions and enzymatic modifications. Research utilizing this compound has demonstrated its incorporation into various lipid classes, including phosphatidylinositol, triacylglycerides, and phospholipids. The carboxyl-labeled configuration allows researchers to track the fate of the entire fatty acid molecule during metabolic processes, distinguishing it from chain-shortened products that might result from beta-oxidation pathways.
Comparative Analysis of Carbon-14 versus Carbon-12 Isotopomer Properties
The incorporation of Carbon-14 at the carboxyl position introduces minimal structural perturbations to the octadecanoic acid molecule, with isotopic effects primarily manifesting in nuclear rather than chemical properties. The different isotopes of carbon do not differ appreciably in their chemical properties, as confirmed by the widespread use of carbon labeling techniques in chemical and biological research. This isotopic similarity ensures that this compound exhibits essentially identical chemical reactivity, solubility characteristics, and intermolecular interactions compared to its non-labeled counterpart.
Physical property comparisons reveal subtle but measurable differences between the isotopomers. The exact mass of this compound is 286.27477238 grams per mole, reflecting the mass contribution of the Carbon-14 isotope. The topological polar surface area remains unchanged at 37.30 Ų, and the lipophilicity parameters, including XlogP (7.40) and AlogP (6.33), are essentially identical to native stearic acid. These consistent physicochemical properties confirm that the isotopic substitution does not significantly alter the compound's partition behavior or membrane permeability characteristics.
Pharmacokinetic modeling studies using admetSAR 2 predictions demonstrate that this compound exhibits high human intestinal absorption (99.36% probability), positive Caco-2 permeability (59.14% probability), and blood-brain barrier penetration capability (85.00% probability). The compound shows preferential subcellular localization to mitochondria (51.52% probability), consistent with the known metabolic processing of fatty acids in these organelles. These properties mirror those expected for native stearic acid, confirming that the isotopic labeling does not compromise the biological behavior of the molecule.
Metabolic studies comparing this compound with native stearic acid reveal identical absorption efficiency and similar desaturation patterns. Research using stable-isotope-tracer methods demonstrates that absorption of Carbon-14 labeled stearic acid is not significantly different from palmitic acid, with percent desaturation to oleic acid (9.2%) being 2.4 times higher than palmitic acid desaturation (3.9%). The isotopic labeling enables precise quantification of metabolic fates, including incorporation into plasma triglycerides, cholesterol esters, and phosphatidylcholine, with patterns identical to unlabeled stearic acid.
Crystallographic and Spectroscopic Properties
X-ray Diffraction Patterns of Radiolabeled versus Native Stearic Acid
X-ray diffraction analysis of this compound crystals reveals structural characteristics that closely parallel those of native stearic acid, with the isotopic substitution producing minimal detectable changes in crystallographic parameters. The compound crystallizes in multiple polymorphic forms, consistent with the known behavior of even-chain saturated fatty acids. The most thermodynamically stable form under ambient conditions is the C polymorph, which exhibits monoclinic symmetry with space group P2₁/a. Unit cell dimensions for the C form include a = 9.36 Å, b = 4.95 Å, c = 50.7 Å, and β = 128°15', with Z = 4 molecules per unit cell.
Comparative diffraction studies indicate that stearic acid can adopt several polymorphic forms, including the A₁, A₂, A₃, A-super, C, B₀/ₘ, and E₀/ₘ forms, where the subscript "o/m" represents orthorhombic or monoclinic symmetry. The B form demonstrates monoclinic structure favoring gauche conformation in molecular packing, while the E form represents a kinetically favored polymorph that can be obtained through rapid crystallization techniques. Research utilizing the Depressurization of an Expanded Liquid Organic Solution technique has successfully produced pure polymorphic E form crystals, demonstrating that crystallization conditions significantly influence the polymorphic outcome.
The isotopic substitution with Carbon-14 does not substantially alter the fundamental packing arrangements or intermolecular interactions that govern crystal structure formation. X-ray powder diffraction data for stearic acid compounds show characteristic peak patterns that remain consistent regardless of isotopic composition. However, careful analysis may reveal subtle shifts in diffraction angles due to the minimal mass difference introduced by the Carbon-14 isotope. These effects are typically within experimental error limits but can be detected using high-resolution diffraction techniques with appropriate data collection protocols.
Studies examining metal-doped stearic acid crystals provide insights into how small perturbations affect crystallographic parameters. Research on manganese-doped stearic acid demonstrates that incorporation of foreign atoms can produce measurable strain and deformation effects on unit cell parameters. While Carbon-14 substitution represents a much more subtle modification than metal doping, similar principles apply to understanding potential structural effects. Rietveld refinement analyses enable precise determination of unit cell parameters and their variations as functions of composition, providing sensitive methods for detecting isotope-induced structural changes.
Raman Spectroscopy Signatures of Carbon-14-Octadecanoic Acid
Raman spectroscopy provides a powerful analytical tool for characterizing the vibrational properties of this compound and detecting isotope-specific spectroscopic signatures. The technique exploits vibrational modulation of electronic polarizability, which is sensitive to both molecular structure and isotopic composition. Saturated fatty acids like stearic acid exhibit characteristic Raman signatures in several key spectral regions, including the carbon-hydrogen stretching region (2800-3000 cm⁻¹), the carbon-hydrogen deformation region (1200-1500 cm⁻¹), and the low-frequency lattice vibrational modes (50-100 cm⁻¹).
The Carbon-14 isotopic substitution at the carboxyl position produces detectable shifts in vibrational frequencies associated with carbon-oxygen and carbon-carbon stretching modes involving the labeled carbon atom. Comparative Raman studies of deuterated stearic acid derivatives provide precedent for understanding isotope effects in fatty acid vibrational spectroscopy. Research examining 2,2-dideutero stearic acid and 18,18,18-trideutero stearic acid demonstrates that isotopic substitution produces distinctive spectroscopic features for carbon-hydrogen deformation and carbon-hydrogen stretching vibrations in carbon-hydrogen₂ residues adjacent to carboxyl or methyl groups.
The carbon-hydrogen stretching region shows particular sensitivity to molecular order and intermolecular interactions, with significant differences observed between solid and liquid states. Evaluation of spectral features in both the carbon-hydrogen deformation and carbon-hydrogen stretching regions indicates that detailed structure depends strongly upon interactions enhanced by Fermi resonance between carbon-hydrogen stretching fundamentals and carbon-hydrogen deformation overtones. These interactions produce characteristic spectral patterns that can serve as fingerprints for specific isotopic compositions and structural configurations.
Low-frequency Raman modes provide additional sensitivity to crystalline lattice modifications and intermolecular hydrogen bonding patterns. Studies of crystalline stearic acid reveal distinct vibrational modes centered at approximately 59 and 70 cm⁻¹, which are associated with different types of hydrogen bonds within the crystalline lattice. Variations in the intensities and Raman shifts of these lattice vibrational modes can reveal structural modifications induced by isotopic substitution or other molecular perturbations. For this compound, these low-frequency modes may exhibit subtle but detectable shifts reflecting the altered mass distribution at the carboxyl carbon position.
Advanced Raman spectroscopic techniques, including resonance enhancement methods, can provide increased sensitivity for detecting isotope-specific signatures. The presence of electronic transitions in the visible spectrum can enhance Raman signals by up to six orders of magnitude, though this enhancement mechanism must be carefully controlled to maintain quantitative analytical capabilities. For fatty acid analysis, normal Raman spectroscopy typically provides sufficient sensitivity for structural characterization, while maintaining the linear response necessary for comparative isotopomer studies.
Properties
CAS No. |
638-64-2 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(114C)octadecanoic acid |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i18+2 |
InChI Key |
QIQXTHQIDYTFRH-GTFORLLLSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[14C](=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Tracing in Biological Research
Octadecanoic 1-14C acid is extensively used in metabolic studies to trace lipid metabolism in various organisms. The radioactive labeling enables researchers to track the incorporation and transformation of fatty acids within biological systems.
Case Study: Fatty Acid Metabolism in Plants
In a study involving tomato plants, researchers utilized [1-14C] linoleic acid to investigate the enzymatic synthesis of trihydroxy fatty acids. The metabolic pathways were analyzed by injecting radiolabeled compounds into the fruits and subsequently measuring radioactivity levels to determine metabolic rates and product formation . The results indicated significant spatiotemporal variations in the levels of trihydroxy fatty acids, demonstrating the utility of this compound in understanding complex metabolic pathways.
Synthesis of Radiolabeled Fatty Acids
The synthesis of this compound can be achieved through various chemical methods that allow for higher yields and simpler reactions compared to traditional techniques. This capability is crucial for producing sufficient quantities of labeled compounds for experimental use.
Synthesis Techniques
A notable method involves coupling haloalkyl compounds with substituted acetylenes using n-butyl lithium, leading to the formation of radiolabeled fatty acids with high specificity and yield . This technique not only facilitates the production of this compound but also allows for the synthesis of positional isomers, enhancing its applicability in research.
Safety Assessments in Food Science
This compound plays a role in evaluating the safety of fatty acids as food additives. Regulatory bodies conduct studies to assess the health impacts of dietary fats, including potential reproductive and developmental effects.
Regulatory Findings
Research has shown that diets high in oleic acid can affect reproductive capacities in animal models. For instance, chronic feeding studies indicated that while growth remained normal, there were impairments observed in reproductive health when high levels of oleic acid were consumed . Such findings underscore the importance of using radiolabeled compounds like this compound to assess fatty acid metabolism and its implications on health.
Applications in Material Science
Beyond biological applications, this compound has been studied for its interactions with materials, particularly metals. Research has explored how stearic acid adsorption affects surface properties and contact angles, which is critical for applications in coatings and materials engineering .
Material Interaction Studies
In experiments examining stearic acid's behavior on metal surfaces, researchers found that varying concentrations influenced adsorption rates and surface coverage. This knowledge is vital for developing advanced materials with tailored properties for specific industrial applications.
Chemical Reactions Analysis
Desaturation to Unsaturated Fatty Acids
Octadecanoic 1-14C acid undergoes enzymatic desaturation to form monounsaturated fatty acids (e.g., oleic acid and cis-vaccenate). This reaction is critical in bacterial and eukaryotic lipid metabolism:
-
Aerobic conditions :
-
Anaerobic conditions :
| Substrate | Product | Radioactivity Retention (C-1) | Conditions | |
|---|---|---|---|---|
| 1 | [1-14C]stearic acid | Oleate | 100% | Aerobic |
| 2 | [1-14C]stearic acid | cis-Vaccenate | 43% | Anaerobic |
Chain Shortening via β-Oxidation
The compound participates in β-oxidation pathways, yielding shorter-chain fatty acids:
-
[1-14C]stearic acid is degraded to palmitate (C16:0) and myristate (C14:0) .
-
Radioactive 14CO2 is released during oxidative decomposition (3–19% of total activity) .
Hydrogenation Reactions
This compound can be synthesized via hydrogenation of unsaturated precursors:
-
Example reaction :
-
Thermodynamic data for hydrogenation:
| Substrate | Product | ΔrH° (kJ/mol) | Solvent |
|---|---|---|---|
| Oleic acid | Stearic acid | -123.6 ± 1.6 | Hexane |
| Linoleic acid | Stearic acid | -125.1 ± 0.8 | Hexane |
Synthetic Modifications
Radiolabeled stearic acid is used to synthesize positional and geometric isomers of unsaturated fatty acids:
-
Stepwise synthesis :
-
Yields improved compared to traditional methods due to optimized reaction conditions .
Biosynthetic Pathways in Microorganisms
In Bacillus subtilis, stearic acid serves as a precursor for membrane lipid adaptation:
-
Under temperature stress, palmitoleate (C16:1) and cis-vaccenate (C18:1) are synthesized .
-
Cerulenin inhibition : Blocks elongation, leading to accumulation of oleate instead of cis-vaccenate .
Key Research Findings
-
The carboxyl carbon of stearic acid remains intact during desaturation but is partially lost in anaerobic elongation .
-
Hydrogenation thermodynamics vary slightly between unsaturated precursors due to steric and electronic effects .
-
Radiolabeled stearic acid is critical for tracing lipid metabolism and enzyme specificity in vivo .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Saturated Fatty Acids
Hexadecanoic Acid (Palmitic Acid, C16:0)
- Structural Difference : Shorter chain (C16 vs. C18).
- Occurrence: Dominates in algal extracts (e.g., Cladophora alga: 14.97% hexadecanoic vs. 47.59% octadecanoic acid) and fungal biosynthetic pathways (Aspergillus flavus: 22.97% hexadecanoic vs. 6.23% octadecanoic acid) .
- Functional Role: Both acids stabilize nanoparticles in green synthesis, but octadecanoic acid’s longer chain enhances hydrophobic interactions, improving nanoparticle capping efficiency .
- Metabolism: Oxidation rates of [1-14C]palmitic acid in fibroblasts (1.63 nmol/h/mg protein in controls) exceed those of octadecanoic acid, suggesting chain length inversely correlates with mitochondrial β-oxidation efficiency .
Eicosanoic Acid (Arachidic Acid, C20:0)
- Structural Difference : Longer chain (C20 vs. C18).
- Bioactivity: Exhibits antidiabetic activity via α-glucosidase inhibition, though octadecanoic acid shows higher solubility and bioavailability in pharmacological formulations .
Unsaturated Fatty Acids
9-Octadecenoic Acid (Oleic Acid, C18:1)
- Structural Difference: Monounsaturated (one cis double bond at C9).
- Bioactivity: Superior α-glucosidase inhibition (IC₅₀ comparable to acarbose) compared to octadecanoic acid, attributed to enhanced membrane fluidity and enzyme interaction .
- Occurrence : Constitutes 10.29% in Saussurea medusa extracts, highlighting its prevalence in plant lipids .
9,12-Octadecadienoic Acid (Linoleic Acid, C18:2)
- Structural Difference : Polyunsaturated (two cis double bonds at C9 and C12).
- Functional Role: Higher antioxidant and antidiabetic activity than octadecanoic acid but prone to oxidative degradation, limiting industrial utility .
Esterified Derivatives
Octadecanoic Acid Methyl Ester
- Structural Difference: Esterification of carboxylic group with methanol.
- Properties : Lower melting point (39.1°C vs. 69.3°C) and increased solubility in organic solvents (ether, chloroform) compared to the free acid .
- Applications : Used in biodiesel production and as a GC-MS standard for lipid profiling .
Octadecanoic Acid Octyl Ester
Data Tables: Key Comparative Metrics
Table 1. Relative Abundance in Natural Extracts
Table 2. Physical and Functional Properties
Research Findings and Contradictions
- Antidiabetic Activity: Octadecanoic acid inhibits α-glucosidase (IC₅₀ ~37–49 µg/mL) but is less potent than unsaturated analogs like oleic acid .
- Sensory Impact: In food processing, octadecanoic acid contributes to undesirable fatty aromas, contrasting its beneficial roles in pharmaceuticals .
- Metabolic Tracking : The 1-14C label enables precise oxidation rate measurements, revealing reduced β-oxidation efficiency in mitochondrial disorders compared to shorter-chain analogs .
Q & A
Q. How can researchers verify the purity of Octadecanoic 1-14C acid in lipid extraction protocols?
Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) to quantify isotopic enrichment and detect impurities. Calibrate the system with unlabeled stearic acid (Octadecanoic acid) as a reference standard. For lipid extracts, apply Folch’s partition method (chloroform-methanol-water, 2:1:0.8) to isolate the compound, followed by thin-layer chromatography (TLC) to confirm separation . Validate purity by comparing retention times and mass spectra against the NIST Chemistry WebBook database .
Q. What experimental controls are essential when tracking 1-14C isotopic labeling in metabolic studies?
Methodological Answer: Include (a) a negative control with unlabeled stearic acid to distinguish background radioactivity, (b) a solvent blank to rule out contamination, and (c) a time-course analysis to monitor isotopic decay. Use liquid scintillation counting (LSC) for radioactivity quantification, normalizing counts to molar equivalents via specific activity calculations .
Advanced Research Questions
Q. How to resolve contradictions in isotopic distribution data when this compound is used in lipid nanoparticle synthesis?
Methodological Answer: Discrepancies often arise from uneven lipid matrix crystallization or isotopic dilution. Optimize homogenization parameters (e.g., probe sonication time, emulsifier concentration) to ensure uniform particle size (PDI < 0.3). Validate using orthogonal methods: dynamic light scattering (DLS) for size distribution and nuclear magnetic resonance (NMR) to confirm 14C positional integrity . For conflicting data, apply Tukey’s HSD post hoc test to identify statistically significant outliers .
Q. What strategies minimize radiolysis-induced degradation of this compound during long-term storage?
Methodological Answer: Store the compound in inert solvents (e.g., benzene or toluene) under argon at −80°C to reduce free radical formation. Periodically assess stability via accelerated degradation studies (40°C for 14 days) and quantify degradation products (e.g., shorter-chain fatty acids) using high-performance liquid chromatography (HPLC) with radiometric detection .
Q. How to design a robust protocol for tracing 14C-labeled stearic acid in in vivo lipid metabolism studies?
Methodological Answer: Administer the compound via controlled intravenous infusion to ensure consistent bioavailability. Sacrifice test subjects at staggered intervals to collect tissues (liver, adipose). Extract lipids using the Folch method , then oxidize samples via Schöninger combustion to convert 14C to 14CO₂ for scintillation counting. Normalize data to tissue weight and correct for quenching effects using internal standards .
Methodological Challenges and Solutions
Q. Why do GC-MS results for this compound sometimes fail to align with theoretical isotopic ratios?
Answer: Discrepancies may stem from ion source contamination or detector saturation. Clean the ion source regularly and use splitless injection modes to reduce column overload. For quantitative accuracy, apply isotopic pattern deconvolution algorithms (e.g., A+1, A+2 corrections) and validate against certified reference materials (CRMs) .
Q. How to optimize solid-phase extraction (SPE) for isolating 14C-labeled stearic acid from complex biological matrices?
Answer: Use C18 cartridges preconditioned with methanol and acidified water (pH 2). Elute with chloroform:isopropanol (3:1) and confirm recovery rates via spike-and-recovery experiments (target: 95–105%). For co-eluting interferents (e.g., cholesterol esters), employ silver ion SPE to exploit differential π-complexation .
Data Interpretation and Reporting
Q. What statistical frameworks are appropriate for analyzing time-dependent 14C incorporation data?
Answer: Fit data to first-order kinetic models (e.g., ) using nonlinear regression. Report 95% confidence intervals for rate constants () and compare between experimental groups via ANOVA with Bonferroni correction. Use Akaike’s Information Criterion (AIC) to evaluate model adequacy .
Q. How to address non-normal distribution in isotopic enrichment datasets?
Answer: Apply arcsine square root transformation to proportional data (e.g., % 14C enrichment) to stabilize variance. For non-parametric alternatives, use Kruskal-Wallis tests with Dunn’s post hoc analysis. Report transformed data in supplementary materials while retaining raw values for transparency .
Ethical and Reproducibility Considerations
Q. What documentation standards ensure reproducibility in 14C-labeled lipid studies?
Answer: Adhere to the Beilstein Journal of Organic Chemistry guidelines: fully describe synthesis routes (including 14C labeling positions), provide raw scintillation counts in supplementary files, and disclose instrument calibration protocols. For peer review, include step-by-step SOPs for critical steps (e.g., combustion assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
